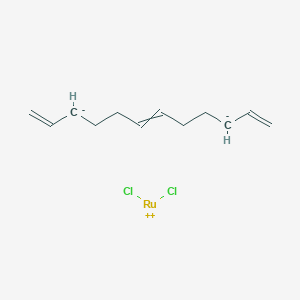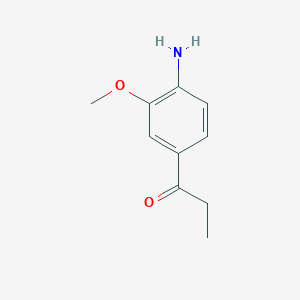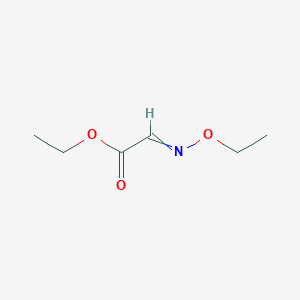![molecular formula C10H17AgS B12439893 Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt CAS No. 68365-86-6](/img/structure/B12439893.png)
Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver(I)-pinanylmercaptide is an organosilver compound where silver is coordinated with pinanylmercaptide, a derivative of pinene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver(I)-pinanylmercaptide can be synthesized through the reaction of silver nitrate with pinanylmercaptan in the presence of a suitable base. The reaction typically proceeds as follows:
- Dissolve silver nitrate in water to form a silver ion solution.
- Add pinanylmercaptan to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the formation of the silver(I)-pinanylmercaptide complex.
- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of silver(I)-pinanylmercaptide may involve similar steps but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Silver(I)-pinanylmercaptide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and pinanylmercaptan derivatives.
Reduction: Reduction reactions may involve the conversion of silver(I) to metallic silver while releasing pinanylmercaptan.
Substitution: The mercaptide ligand can be substituted with other ligands, leading to the formation of different silver complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of stabilizing agents to prevent agglomeration of metallic silver.
Substitution: Ligand exchange reactions may involve the use of various thiols or phosphines under mild conditions to achieve selective substitution.
Major Products Formed
Oxidation: Silver oxide and oxidized pinanylmercaptan derivatives.
Reduction: Metallic silver and free pinanylmercaptan.
Substitution: New silver complexes with different ligands.
Applications De Recherche Scientifique
Silver(I)-pinanylmercaptide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver complexes and nanoparticles. Its unique coordination environment makes it a valuable compound for studying ligand exchange and coordination chemistry.
Biology: The compound’s antimicrobial properties are of interest for developing new antibacterial agents. Silver ions released from the compound can interact with bacterial cell membranes, leading to cell death.
Medicine: Potential applications include the development of antimicrobial coatings for medical devices and wound dressings. The compound’s ability to release silver ions in a controlled manner makes it suitable for such applications.
Industry: Silver(I)-pinanylmercaptide can be used in catalysis, particularly in reactions requiring silver as a catalyst. Its stability and reactivity make it a useful catalyst in organic synthesis and industrial processes.
Mécanisme D'action
The mechanism by which silver(I)-pinanylmercaptide exerts its effects involves the release of silver ions. These ions interact with various molecular targets, including:
Bacterial Cell Membranes: Silver ions disrupt the integrity of bacterial cell membranes, leading to cell lysis and death.
Enzymes: Silver ions can inhibit the activity of essential bacterial enzymes by binding to thiol groups, disrupting metabolic processes.
DNA: Silver ions may interact with bacterial DNA, preventing replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver(I)-thiolate complexes: These compounds have similar coordination environments but differ in the nature of the thiolate ligand.
Silver(I)-phosphine complexes: These complexes involve coordination with phosphine ligands instead of mercaptides.
Silver nanoparticles: While not a direct analogue, silver nanoparticles share some antimicrobial properties with silver(I)-pinanylmercaptide.
Uniqueness
Silver(I)-pinanylmercaptide is unique due to its specific ligand environment provided by pinanylmercaptan. This ligand imparts distinct steric and electronic properties to the compound, influencing its reactivity and stability. Compared to other silver complexes, silver(I)-pinanylmercaptide may offer enhanced selectivity and efficiency in certain applications, particularly in catalysis and antimicrobial treatments.
Propriétés
Numéro CAS |
68365-86-6 |
|---|---|
Formule moléculaire |
C10H17AgS |
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
silver;2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiolate |
InChI |
InChI=1S/C10H18S.Ag/c1-7-4-5-8-6-10(7,11)9(8,2)3;/h7-8,11H,4-6H2,1-3H3;/q;+1/p-1 |
Clé InChI |
FOUWRGHZHQYSNN-UHFFFAOYSA-M |
SMILES canonique |
CC1CCC2CC1(C2(C)C)[S-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
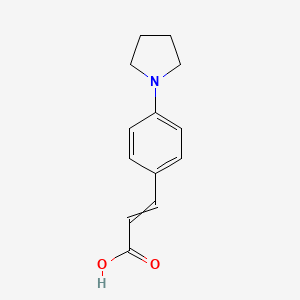
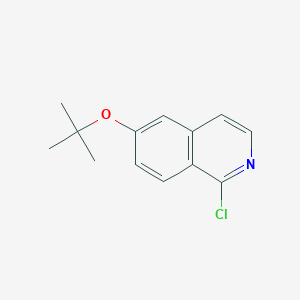
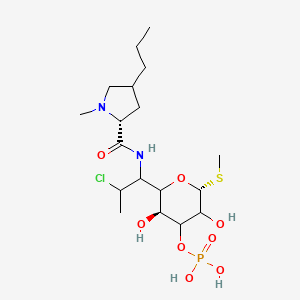
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)

![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
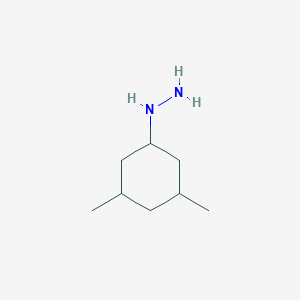
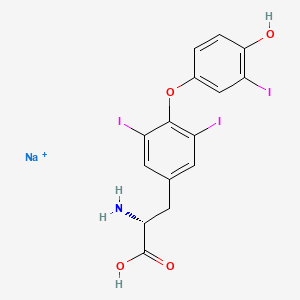

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
